molecular formula C21H8N4O B14268261 2,2'-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile CAS No. 189040-55-9

2,2'-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile

Cat. No.: B14268261
CAS No.: 189040-55-9
M. Wt: 332.3 g/mol
InChI Key: ZKOHOAFVOWDINN-UHFFFAOYSA-N
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Description

2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile is a complex organic compound with a unique structure that includes anthracene and dinitrile groups. This compound is known for its strong electron-accepting properties and has been studied for various applications, particularly in the field of bioimaging and photostability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile typically involves the reaction of anthracene derivatives with malononitrile under specific conditions. The process often requires a catalyst and controlled temperature to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through various purification techniques. The exact methods can vary depending on the desired application and production scale .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile involves its strong electron-accepting properties. This allows it to interact with various molecular targets and pathways, particularly in bioimaging applications. The compound’s photostability and ability to form stable complexes with other molecules make it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile is unique due to its combination of formyl and dinitrile groups, which confer specific electronic properties and reactivity. This makes it particularly suitable for applications in bioimaging and advanced material development .

Properties

CAS No.

189040-55-9

Molecular Formula

C21H8N4O

Molecular Weight

332.3 g/mol

IUPAC Name

2-[10-(dicyanomethylidene)-3-formylanthracen-9-ylidene]propanedinitrile

InChI

InChI=1S/C21H8N4O/c22-8-14(9-23)20-16-3-1-2-4-17(16)21(15(10-24)11-25)19-7-13(12-26)5-6-18(19)20/h1-7,12H

InChI Key

ZKOHOAFVOWDINN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=C(C=C3)C=O

Origin of Product

United States

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